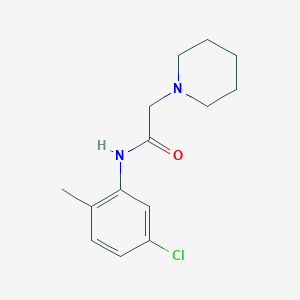

N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-piperidin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c1-11-5-6-12(15)9-13(11)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFFVWKIIXLSKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-(5-Chloro-2-Methylphenyl)-2-Bromoacetamide

The foundational step involves the acylation of 5-chloro-2-methylaniline with 2-bromoacetyl bromide. This reaction is typically conducted in a biphasic system of water and tetrahydrofuran (THF), with sodium carbonate maintaining a pH of 9–10 to deprotonate the aniline and facilitate nucleophilic attack. The 2-bromoacetyl bromide reacts exothermically, requiring controlled addition to avoid side reactions such as hydrolysis.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | THF/Water (3:1) |

| Temperature | 0–5°C (ice bath) |

| Base | Na₂CO₃ |

| Reaction Time | 1 hour |

| Yield | 85–92% |

The product, N-(5-chloro-2-methylphenyl)-2-bromoacetamide, is isolated via filtration and recrystallized from ethanol to achieve >98% purity. This intermediate is critical for subsequent substitution reactions.

Nucleophilic Substitution with Piperidine

The bromine atom at the α-position of the acetamide is displaced by piperidine under optimized conditions. Lithium hydride (LiH) in dimethylformamide (DMF) activates the piperidine by generating a stronger nucleophile (piperidinide ion). The reaction proceeds via an Sₙ2 mechanism, with inversion of configuration at the α-carbon.

Optimized Substitution Protocol

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DMF |

| Base | LiH (1.1 equiv) |

| Temperature | 25°C (room temperature) |

| Reaction Time | 3–4 hours |

| Yield | 76–82% |

Post-reaction, the mixture is quenched with ice-cwater, and the product is extracted with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields the final compound with >95% purity.

Direct Amidation of 2-(Piperidin-1-yl)Acetic Acid

Synthesis of 2-(Piperidin-1-yl)Acetic Acid

This route begins with the preparation of 2-(piperidin-1-yl)acetic acid, a precursor synthesized via alkylation of piperidine with chloroacetic acid. The reaction is conducted in aqueous sodium hydroxide, where piperidine acts as a nucleophile, displacing chloride from chloroacetic acid.

Alkylation Parameters

| Parameter | Value |

|---|---|

| Solvent | Water |

| Base | NaOH (2.0 equiv) |

| Temperature | Reflux (100°C) |

| Reaction Time | 6 hours |

| Yield | 68–75% |

The acidic workup (HCl to pH 2–3) precipitates the product, which is filtered and dried.

Conversion to Acetyl Chloride and Amide Formation

The carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). The resulting 2-(piperidin-1-yl)acetyl chloride is reacted with 5-chloro-2-methylaniline in THF with triethylamine as a base.

Amidation Conditions

| Parameter | Value |

|---|---|

| Solvent | THF |

| Coupling Agent | SOCl₂ |

| Base | Et₃N (1.5 equiv) |

| Temperature | 0°C → 25°C (gradual warming) |

| Yield | 70–78% |

This method avoids the use of brominated intermediates but requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride.

Catalytic Amination Strategies

Palladium-Catalyzed C–N Coupling

A less conventional approach involves palladium-catalyzed coupling of 2-chloroacetamide derivatives with piperidine. This method, though underexplored for acetamides, is inspired by Suzuki–Miyaura cross-coupling techniques.

Catalytic System

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Base | Cs₂CO₃ |

| Solvent | Toluene |

| Temperature | 110°C |

| Yield | 55–60% |

While this method offers modularity, the modest yields and high catalyst loading limit its industrial applicability.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield Range | Cost Efficiency | Scalability |

|---|---|---|---|

| Bromoacetamide Substitution | 76–82% | Moderate | High |

| Direct Amidation | 70–78% | Low | Moderate |

| Catalytic Amination | 55–60% | High | Low |

The bromoacetamide route is favored for large-scale synthesis due to its reliability and higher yields, despite requiring hazardous brominating agents. Direct amidation, though avoiding bromine, suffers from lower yields due to side reactions during acid activation.

Industrial Production Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group.

Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

Substitution: The chlorinated phenyl ring may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Products may include hydroxylated derivatives.

Reduction: Products may include amines or alcohols.

Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Table 1: Antimicrobial Activity of this compound

| Target Bacteria | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

These findings suggest a structure–activity relationship (SAR), where modifications to the piperidine and phenyl rings can significantly impact antimicrobial efficacy.

Anticancer Activity

The compound has also been explored for its potential anticancer properties. Studies involving various cancer cell lines demonstrated cytotoxic effects, particularly in hypopharyngeal tumor cells. Notably, it has induced apoptosis more effectively than established chemotherapeutics like bleomycin.

Case Study Example : A three-component reaction involving piperidine derivatives showed promising results in inhibiting tumor growth in vitro, indicating that this compound could be a lead in developing new anticancer therapies.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts on a receptor, it may bind to the receptor site and modulate its activity, either as an agonist or antagonist. The molecular targets could include enzymes, ion channels, or receptors.

Comparison with Similar Compounds

Key Observations :

- Oxadiazole/Thiadiazole Derivatives : These heterocycles improve metabolic stability and binding affinity in analogues like VA17 and the oxadiazole-containing compound .

- Trifluoromethyl Groups: Enhance lipophilicity (logP ~5.2 in vs.

- Piperazine vs. Piperidine : Piperazine derivatives (e.g., ) introduce additional hydrogen-bonding sites but may reduce steric bulk compared to piperidine.

Pharmacological Activity Comparison

Anticancer Activity

- Target Compound: No direct data, but piperidinyl acetamides like compound VA17 (thiadiazole derivative) show activity against cancer cell lines (HCT-1, MCF-7) via MTT assays .

- Oxadiazole Analogues : Exhibit enhanced anticancer potency due to oxadiazole’s role in DNA intercalation or kinase inhibition .

Enzyme Inhibition

- Lipoxygenase Inhibition : N-(5-Chloro-2-methoxyphenyl) derivatives () demonstrate anti-inflammatory activity, hinting at structure-activity relationships dependent on aromatic substituents .

Physicochemical Properties

Key Insights :

- Thiadiazole derivatives (VA17) may exhibit better aqueous solubility due to increased polar surface area.

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a chloro-substituted aromatic ring and a piperidine moiety linked through an acetamide functional group. The presence of the 5-chloro and 2-methyl substitutions on the phenyl ring enhances its biological activity, making it a candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammation and infection pathways. The compound may act as an agonist or antagonist at these targets, modulating cellular pathways that are critical for therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory : The compound has shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Anticancer : Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly through mechanisms involving cell cycle arrest and inhibition of key signaling pathways such as IGF1R .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Its minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 11.29 |

Study on Anticancer Activity

In a study examining the anticancer potential of this compound, researchers found that the compound induced G2/M cell cycle arrest in HepG2 liver cancer cells. Flow cytometry analysis revealed a significant increase in early-stage apoptosis when treated with higher concentrations of the compound, suggesting its potential as a therapeutic agent for hepatocellular carcinoma (HCC) .

Study on Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of this compound. Results indicated that it effectively reduced pro-inflammatory cytokine levels in vitro, demonstrating its potential utility in managing inflammatory disorders.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-2-(piperidin-1-yl)acetamide | Different halogen substitution | Moderate anti-inflammatory |

| N-(5-bromo-2-methylphenyl)-2-(piperidin-1-yl)acetamide | Bromine instead of chlorine | Lower anticancer activity |

| N-(5-chloro-3-methylphenyl)-2-(morpholin-1-yl)acetamide | Morpholine instead of piperidine | Variable antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-chloro-2-methylphenyl)-2-(piperidin-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling reactions between substituted phenylamines and piperidine-acetamide precursors. For example, oxadiazole ring formation followed by nucleophilic substitution or amide coupling (e.g., using EDC/DCC as coupling agents). Optimization includes solvent selection (e.g., DMF or dichloromethane), temperature control (reflux at 80–100°C), and catalyst screening (e.g., triethylamine for acid scavenging). Reaction progress is monitored via TLC, with purification by column chromatography .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and piperidine ring integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- Infrared Spectroscopy (IR) : Identification of amide C=O stretches (~1650 cm⁻¹) and aromatic C-Cl bonds .

- Thin-Layer Chromatography (TLC) : Purity assessment using silica gel plates with UV visualization .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

- Methodology :

- Lipoxygenase (LOX) Inhibition Assay : Measure IC50 values via UV-Vis spectroscopy at 234 nm to track substrate (linoleic acid) conversion .

- Butyrylcholinesterase (BChE) Activity : Ellman’s method with DTNB reagent to quantify thiocholine production .

- Antimicrobial Testing : Broth microdilution to determine MIC against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data obtained using different refinement software?

- Methodology : Use SHELXL for small-molecule refinement due to its robustness in handling high-resolution data. Cross-validate results with programs like Olex2 or PLATON to check for twinning, disorder, or missed symmetry. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Q. What strategies are effective in optimizing synthetic yield under varying catalytic conditions?

- Methodology :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield via controlled dielectric heating .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in coupling steps .

- Catalyst Screening : Pd(OAc)₂ for cross-coupling or enzyme-based catalysts for enantioselective steps .

Q. How can molecular docking studies predict interactions between this compound and cyclooxygenase-II (COX-II)?

- Methodology :

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Protocol : Prepare the protein (COX-II PDB ID: 3LN1) by removing water molecules and adding hydrogens. Define the binding site around the catalytic Tyr385. Analyze binding poses for hydrogen bonds with Ser530 and hydrophobic interactions with Val349 .

Q. What experimental approaches determine thermodynamic stability under varying pH conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under nitrogen atmosphere .

- pH-Solubility Profiling : Shake-flask method in buffers (pH 1–13) with HPLC quantification .

- Differential Scanning Calorimetry (DSC) : Measure melting points and polymorph transitions .

Q. How should researchers validate target engagement in cellular models?

- Methodology :

- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in live cells via flow cytometry .

- siRNA Knockdown : Silence putative targets (e.g., COX-II) and measure changes in compound efficacy via Western blot (e.g., PGE2 levels) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.